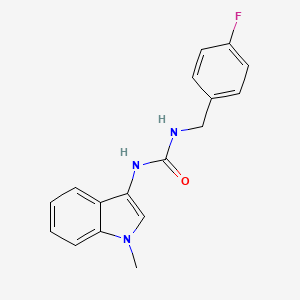
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is unique due to the presence of two nitrogen atoms in the five-membered ring. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions, including those involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound's structure is indicative of its potential utility in the synthesis of various heterocyclic compounds. Heterocyclic chemistry is a central aspect of organic chemistry and involves the synthesis of cyclic compounds that contain atoms of at least two different elements as members of their rings. These compounds have wide applications in the development of pharmaceuticals, agrochemicals, and dyes.
Optical Properties and Material Science Applications
Compounds with a similar structural framework have been explored for their optical properties, including absorption and fluorescence spectra, which are significant for the development of new materials with potential applications in optoelectronics and as luminescent markers in biological research. For example, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot, three-component condensation process exhibited remarkable Stokes' shift range and tunable quantum yields in solution, indicating their potential as luminescent low-cost materials (Volpi et al., 2017).
Antimicrobial and Antioxidant Activities
Another research direction for compounds with similar structures involves evaluating their antimicrobial and antioxidant activities. These studies are crucial for the development of new therapeutic agents. A study on a series of derivatives highlighted their potential in combating various microbial strains, showing significant antioxidant activity and high activity against certain pathogens, suggesting these compounds' importance in medicinal chemistry and pharmaceutical research (Bassyouni et al., 2012).
Anticancer and Tubulin Polymerization Inhibition
Compounds featuring similar structural motifs have also been investigated for their anticancer activities, particularly as tubulin polymerization inhibitors. This research area is critical for cancer therapy, as it focuses on discovering compounds that can effectively stop the growth of cancer cells by interfering with the microtubule assembly, a crucial process in cell division. New conjugates with structures resembling our compound of interest have shown considerable cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Mullagiri et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets may result in changes at the molecular and cellular levels, leading to its observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by imidazole derivatives . These effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more.
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)17-2-1-3-18(25-17)29-16-11-27(12-16)19(28)15-6-4-14(5-7-15)10-26-9-8-24-13-26/h1-9,13,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZEALFOYRZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

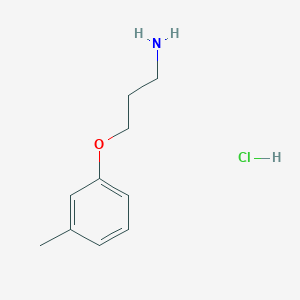

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)
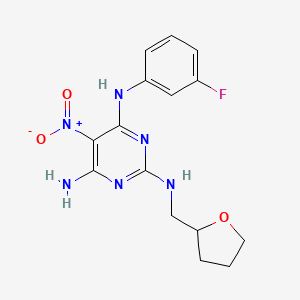
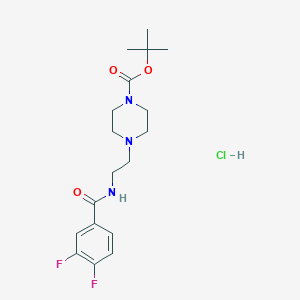

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2892174.png)
![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
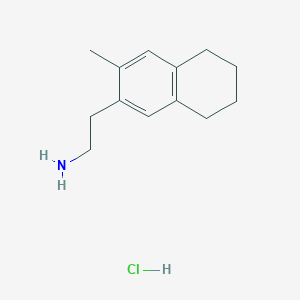

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)
